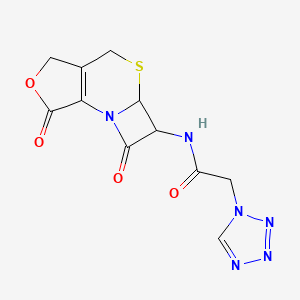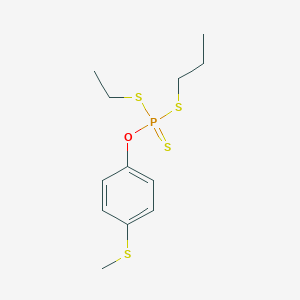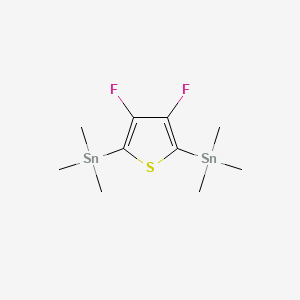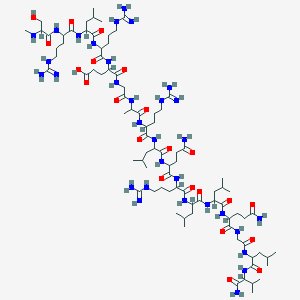
Secretin (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Secretin (human) is a peptide hormone composed of 27 amino acids. It was first discovered in 1902 by British physiologists Sir William M. Bayliss and Ernest H. Starling. Secretin is primarily produced in the S cells of the duodenum, a part of the small intestine. It plays a crucial role in regulating the pH of the duodenum by stimulating the secretion of bicarbonate from the pancreas and inhibiting gastric acid secretion from the stomach .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of secretin (human) involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each cycle involving deprotection and coupling steps. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of secretin (human) typically involves recombinant DNA technology. The gene encoding secretin is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli or yeast. The host organism produces secretin, which is subsequently purified through a series of chromatographic techniques .
化学反应分析
Types of Reactions
Secretin (human) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions
Common reagents used in the synthesis and analysis of secretin include trifluoroacetic acid (TFA) for deprotection, and various coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in SPPS .
Major Products Formed
The major product formed from the synthesis of secretin is the peptide itself. During enzymatic degradation, smaller peptide fragments and individual amino acids are produced .
科学研究应用
Secretin (human) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and folding.
Biology: Investigated for its role in regulating digestive processes and water homeostasis.
Industry: Applied in the development of diagnostic tests and therapeutic agents
作用机制
Secretin exerts its effects by binding to the secretin receptor, a G protein-coupled receptor located on the surface of target cells in the pancreas, stomach, and liver. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, stimulates the secretion of bicarbonate from pancreatic duct cells and inhibits gastric acid secretion from parietal cells in the stomach .
相似化合物的比较
Secretin belongs to a family of structurally similar hormones, including:
Glucagon: Regulates glucose metabolism.
Vasoactive Intestinal Peptide (VIP): Involved in smooth muscle relaxation and water secretion.
Gastric Inhibitory Polypeptide (GIP): Stimulates insulin secretion.
Growth Hormone-Releasing Hormone (GHRH): Stimulates the release of growth hormone
Secretin is unique in its primary role of regulating the pH of the duodenum and its dual function as both a digestive hormone and a neuropeptide .
属性
IUPAC Name |
5-[[2-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[5-carbamimidamido-2-[[2-[[5-carbamimidamido-2-[[3-hydroxy-2-(methylamino)propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H156N32O22/c1-41(2)33-55(80(138)117-66(46(11)12)67(88)125)105-64(122)39-103-69(127)52(23-26-61(86)119)111-77(135)58(36-44(7)8)116-79(137)59(37-45(9)10)115-73(131)50(21-17-31-100-84(93)94)107-75(133)54(24-27-62(87)120)112-78(136)57(35-43(5)6)113-72(130)48(19-15-29-98-82(89)90)106-68(126)47(13)104-63(121)38-102-70(128)53(25-28-65(123)124)110-71(129)49(20-16-30-99-83(91)92)108-76(134)56(34-42(3)4)114-74(132)51(22-18-32-101-85(95)96)109-81(139)60(40-118)97-14/h41-60,66,97,118H,15-40H2,1-14H3,(H2,86,119)(H2,87,120)(H2,88,125)(H,102,128)(H,103,127)(H,104,121)(H,105,122)(H,106,126)(H,107,133)(H,108,134)(H,109,139)(H,110,129)(H,111,135)(H,112,136)(H,113,130)(H,114,132)(H,115,131)(H,116,137)(H,117,138)(H,123,124)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)(H4,95,96,101) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYKXQNDELMKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H156N32O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1978.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine](/img/structure/B8262118.png)
![N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262123.png)
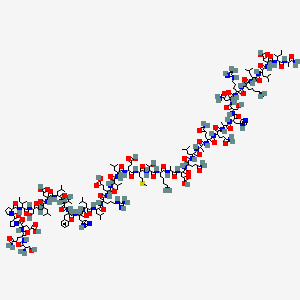
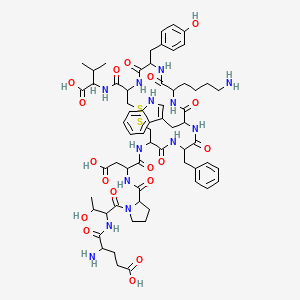
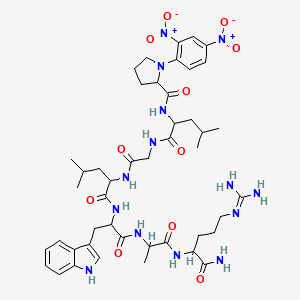
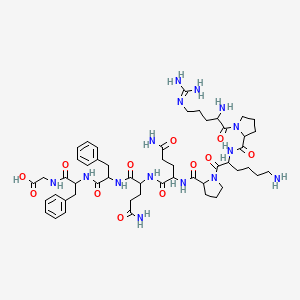
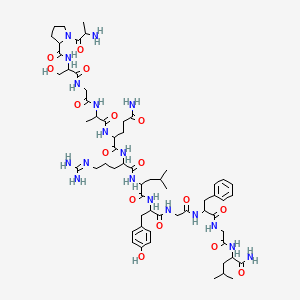
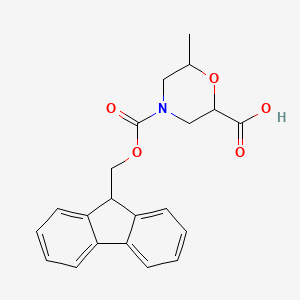
![4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;phosphoric acid](/img/structure/B8262190.png)
